molecular formula C9H11ClN2O2 B6607316 2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride CAS No. 2839158-36-8

2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride

Cat. No.: B6607316
CAS No.: 2839158-36-8
M. Wt: 214.65 g/mol
InChI Key: HGBMTEITSFVIOM-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride is an organic compound characterized by the presence of a nitrophenyl group attached to a prop-2-en-1-amine backbone

Preparation Methods

The synthesis of 2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride typically involves the nitration of phenol to produce 4-nitrophenol, followed by a series of reactions to introduce the prop-2-en-1-amine group. The reaction conditions often include the use of dilute nitric acid for nitration and subsequent steps involving amination and hydrochloride formation .

Chemical Reactions Analysis

2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-(4-nitrophenyl)prop-2-en-1-aminehydrochloride can be compared with other nitrophenyl derivatives, such as 4-nitrophenol and 2-nitrophenylamine. While these compounds share similar structural features, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitrophenyl)prop-2-en-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-7(6-10)8-2-4-9(5-3-8)11(12)13;/h2-5H,1,6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBMTEITSFVIOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)C1=CC=C(C=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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